molecular formula C12H18ClN3 B8532463 2-Chloro-4-(4-ethyl-piperazin-1-yl)-phenylamine

2-Chloro-4-(4-ethyl-piperazin-1-yl)-phenylamine

Cat. No. B8532463
M. Wt: 239.74 g/mol
InChI Key: BBDUBGPZOBALAG-UHFFFAOYSA-N
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Patent
US08759517B2

Procedure details

A suspension of 1-(3-chloro-4-nitro-phenyl)-4-ethyl-piperazine (1 g, 3.7 mmol) and Raney Nickel (0.1 g) in MeOH (20 mL) is stirred for 8 h at RT, under a hydrogen atmosphere. The reaction mixture is filtered through a pad of celite and concentrated. The residue is purified by silica gel column chromatography (DCM/MeOH+1% NH3aq, 95:5) to afford the title compound as an off-white solid: ESI-MS: 240.1/242.1 [MH]+; tR=0.90 min (system 1); TLC: Rf=0.46 (DCM/MeOH+1% NH3aq, 95:5).
Name
1-(3-chloro-4-nitro-phenyl)-4-ethyl-piperazine
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([N:11]2[CH2:16][CH2:15][N:14]([CH2:17][CH3:18])[CH2:13][CH2:12]2)[CH:5]=[CH:6][C:7]=1[N+:8]([O-])=O>[Ni].CO>[Cl:1][C:2]1[CH:3]=[C:4]([N:11]2[CH2:16][CH2:15][N:14]([CH2:17][CH3:18])[CH2:13][CH2:12]2)[CH:5]=[CH:6][C:7]=1[NH2:8]

Inputs

Step One
Name
1-(3-chloro-4-nitro-phenyl)-4-ethyl-piperazine
Quantity
1 g
Type
reactant
Smiles
ClC=1C=C(C=CC1[N+](=O)[O-])N1CCN(CC1)CC
Name
Quantity
0.1 g
Type
catalyst
Smiles
[Ni]
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred for 8 h at RT, under a hydrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered through a pad of celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue is purified by silica gel column chromatography (DCM/MeOH+1% NH3aq, 95:5)

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
ClC1=C(C=CC(=C1)N1CCN(CC1)CC)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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